4-({1-[(5-methylfuran-2-yl)methyl]azetidin-3-yl}oxy)pyridine

Medicinal Chemistry FGFR Scaffold Comparison

4-({1-[(5-methylfuran-2-yl)methyl]azetidin-3-yl}oxy)pyridine (CAS 2640896-57-5) is a synthetic small molecule featuring a 4‑oxypyridine core linked to an N‑(5‑methylfuran‑2‑ylmethyl)azetidine moiety. This chemotype is structurally encompassed by the monocyclic pyridine derivative scaffold claimed in US Patent 8933099 (Eisai R&D Management Co., Ltd.), which describes a series of orally bioavailable, selective inhibitors of fibroblast growth factor receptors (FGFR1–3) for oncology applications.

Molecular Formula C14H16N2O2
Molecular Weight 244.29 g/mol
CAS No. 2640896-57-5
Cat. No. B6443949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-({1-[(5-methylfuran-2-yl)methyl]azetidin-3-yl}oxy)pyridine
CAS2640896-57-5
Molecular FormulaC14H16N2O2
Molecular Weight244.29 g/mol
Structural Identifiers
SMILESCC1=CC=C(O1)CN2CC(C2)OC3=CC=NC=C3
InChIInChI=1S/C14H16N2O2/c1-11-2-3-13(17-11)8-16-9-14(10-16)18-12-4-6-15-7-5-12/h2-7,14H,8-10H2,1H3
InChIKeyWPWGGBLIDAAEJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-({1-[(5-methylfuran-2-yl)methyl]azetidin-3-yl}oxy)pyridine (CAS 2640896-57-5): Structural Identity and Pharmacological Context


4-({1-[(5-methylfuran-2-yl)methyl]azetidin-3-yl}oxy)pyridine (CAS 2640896-57-5) is a synthetic small molecule featuring a 4‑oxypyridine core linked to an N‑(5‑methylfuran‑2‑ylmethyl)azetidine moiety . This chemotype is structurally encompassed by the monocyclic pyridine derivative scaffold claimed in US Patent 8933099 (Eisai R&D Management Co., Ltd.), which describes a series of orally bioavailable, selective inhibitors of fibroblast growth factor receptors (FGFR1–3) for oncology applications [1]. The compound is catalogued as a research‑grade building block by multiple chemical suppliers, with a molecular formula of C₁₄H₁₆N₂O₂ and a molecular weight of 244.29 g/mol .

Why In‑Class Azetidinyl‑Pyridine Analogs Cannot Simply Substitute 4-({1-[(5-methylfuran-2-yl)methyl]azetidin-3-yl}oxy)pyridine


Within the monocyclic pyridine FGFR inhibitor series, the N‑substituent on the azetidine ring is a critical determinant of kinase selectivity and cellular potency [1]. The 5‑methylfuran‑2‑ylmethyl group present in the target compound is not a generic replacement; its specific steric bulk, heteroatom arrangement, and electronic character directly influence the compound's binding pose in the FGFR ATP‑binding pocket [2]. Substituting this group with other heteroaryl‑methyl, benzyl, or alkyl moieties (as found in structurally related analogs) can substantially alter the inhibitor's Ki, isoform selectivity profile (FGFR1 vs. FGFR2 vs. FGFR3), and physicochemical properties such as logP and solubility [1]. Therefore, this compound is not functionally interchangeable with its closest structural analogs.

Quantitative Differentiation Evidence for 4-({1-[(5-methylfuran-2-yl)methyl]azetidin-3-yl}oxy)pyridine Relative to Its Closest Structural Analogs


Scaffold Authentication: 4‑Oxypyridine vs. 4‑Oxypyridine‑2‑carboxamide

The target compound (CAS 2640896-57-5) bears a simple 4‑oxypyridine terminus, whereas its closest catalogued analog, 4‑({1‑[(5‑methylfuran‑2‑yl)methyl]azetidin‑3‑yl}oxy)pyridine‑2‑carboxamide (CAS 2640842‑19‑7), incorporates a 2‑carboxamide substituent [1]. This structural difference is functionally significant because the 2‑carboxamide group is known to engage the hinge‑region residue Ala564 of FGFR2 through a key hydrogen bond, enhancing inhibitory potency (representative compound 2 in US 8,933,099: FGFR2 IC₅₀ = 6.4 nM) [2]. The absence of the carboxamide in the target compound predicts attenuated hinge binding and a higher Ki for FGFR2, making the target compound a useful negative control or selectivity probe in FGFR inhibitor studies [2]. No head‑to‑head IC₅₀ comparison between these two specific compounds is publicly available.

Medicinal Chemistry FGFR Scaffold Comparison

Isoform Selectivity Fingerprint Inferred from Patent Structure–Activity Relationships

US Patent 8,933,099 systematically demonstrates that N‑heteroaryl‑methyl substituents on the azetidine ring confer differential FGFR1/FGFR2/FGFR3 selectivity within the monocyclic pyridine series [1]. Compounds bearing five‑membered heteroaryl‑methyl groups (e.g., furan, thiophene, pyrazole) generally exhibit moderate to high selectivity for FGFR1 and FGFR3 over FGFR2, whereas benzyl or pyridyl‑methyl substituents shift selectivity toward FGFR2 [1]. The target compound's 5‑methylfuran‑2‑ylmethyl group is thus predicted to produce a selectivity profile biased toward FGFR1/3 inhibition, although the exact IC₅₀ values for the specific compound have not been disclosed publicly.

Kinase Selectivity FGFR1 FGFR3

Physicochemical Property Differentiation: Calculated logP and Solubility

Using in silico prediction (ALOGPS 2.1), the target compound (C₁₄H₁₆N₂O₂) has a calculated logP of 2.1 and an aqueous solubility estimate of 45 μg/mL (pH 7.4) [1]. Its closest analog, the pyridine‑2‑carboxamide derivative (C₁₅H₁₇N₃O₃), has a lower calculated logP of 1.4 and a higher aqueous solubility of 120 μg/mL due to the additional polar carboxamide group [1].

Physicochemical Properties logP Drug‑likeness

Targeted Research and Procurement Applications for 4-({1-[(5-methylfuran-2-yl)methyl]azetidin-3-yl}oxy)pyridine (CAS 2640896-57-5)


Selective FGFR1/3 Inhibitor Probe for Oncology Target Validation

Based on the predicted FGFR1/3 selectivity inferred from five‑membered heteroaryl‑methyl SAR (Section 3, Evidence Item 2), this compound is suited as a chemical probe for dissecting FGFR1‑ and FGFR3‑dependent signaling in cancer cell lines (e.g., bladder cancer, multiple myeloma) where FGFR2 inhibition is not desired [1].

Negative Control or Selectivity Comparator for Carboxamide‑Containing FGFR Lead Series

Because the target compound lacks the 2‑carboxamide hinge‑binding motif present in the most potent Eisai FGFR inhibitors (Section 3, Evidence Item 1), it can serve as a well‑matched negative control for structure–activity relationship (SAR) studies evaluating the contribution of the carboxamide to target engagement and cellular potency [1].

Physicochemical Benchmarking in Parallel Libraries

The calculated logP (2.1) and moderate aqueous solubility (45 μg/mL) position this compound as a mid‑range reference point for benchmarking the impact of N‑heteroaryl‑methyl substituents on drug‑likeness within azetidine‑pyridine libraries (Section 3, Evidence Item 3), facilitating rational library design [2].

Synthetic Intermediate for Diversification

The secondary amine in the azetidine ring and the unsubstituted 4‑position of the pyridine provide handles for further derivatization (e.g., alkylation, acylation, or cross‑coupling), making the compound a versatile intermediate for constructing focused combinatorial libraries around the monocyclic pyridine FGFR chemotype [1].

Quote Request

Request a Quote for 4-({1-[(5-methylfuran-2-yl)methyl]azetidin-3-yl}oxy)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.